molecular formula C7H12N2O3 B14292317 2-Diazonio-1-ethoxy-3-hydroxypent-1-en-1-olate CAS No. 126580-08-3

2-Diazonio-1-ethoxy-3-hydroxypent-1-en-1-olate

Cat. No.: B14292317
CAS No.: 126580-08-3
M. Wt: 172.18 g/mol
InChI Key: YRWYMVZRTGZASN-UHFFFAOYSA-N
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Description

2-Diazonio-1-ethoxy-3-hydroxypent-1-en-1-olate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a diazonium group, an ethoxy group, and a hydroxyl group attached to a pentene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-1-ethoxy-3-hydroxypent-1-en-1-olate typically involves the diazotization of an appropriate amine precursor. The reaction conditions often require a low-temperature environment to stabilize the diazonium intermediate. Common reagents used in the synthesis include sodium nitrite and hydrochloric acid, which react with the amine to form the diazonium salt. The ethoxy and hydroxyl groups are introduced through subsequent reactions involving ethyl alcohol and hydroxylation agents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-1-ethoxy-3-hydroxypent-1-en-1-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazonium group to an amine.

    Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, cyanides, and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines. Substitution reactions result in a wide range of functionalized compounds.

Scientific Research Applications

2-Diazonio-1-ethoxy-3-hydroxypent-1-en-1-olate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound’s reactivity makes it useful in labeling and modifying biomolecules.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Diazonio-1-ethoxy-3-hydroxypent-1-en-1-olate involves the reactivity of the diazonium group. This group can undergo electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Diazonio-1-ethoxy-3-hydroxy-4-methylpent-1-en-1-olate
  • (1Z)-2-Diazonio-1-ethoxy-3-hydroxy-1-hexen-1-olate

Uniqueness

2-Diazonio-1-ethoxy-3-hydroxypent-1-en-1-olate is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of chemical transformations and applications.

Properties

CAS No.

126580-08-3

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

ethyl 2-diazo-3-hydroxypentanoate

InChI

InChI=1S/C7H12N2O3/c1-3-5(10)6(9-8)7(11)12-4-2/h5,10H,3-4H2,1-2H3

InChI Key

YRWYMVZRTGZASN-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=[N+]=[N-])C(=O)OCC)O

Origin of Product

United States

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